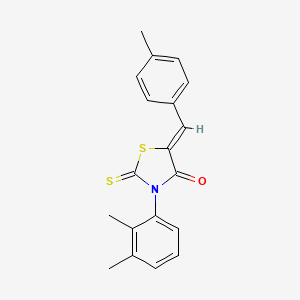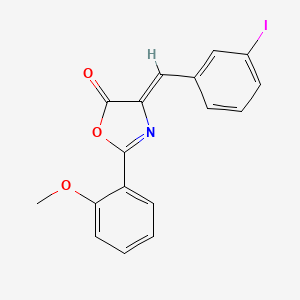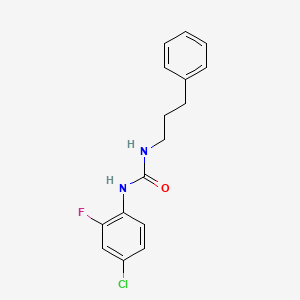
3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
描述
3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTT, is a thiazolidinone derivative that has gained attention in recent years due to its potential applications in scientific research. DMTT has been shown to possess various bioactive properties, including anti-inflammatory, antioxidant, and anticancer activities.
科学研究应用
3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to have antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to possess anticancer activity by inducing apoptosis in cancer cells.
作用机制
The mechanism of action of 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been found to activate the Nrf2 signaling pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as TNF-α and IL-6 in vitro and in vivo. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
实验室实验的优点和局限性
One of the major advantages of 3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its versatility in various scientific research fields. It has been shown to possess various bioactive properties, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
3-(2,3-dimethylphenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research fields, and there are several future directions that can be explored. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the use of this compound as a chemopreventive agent for cancer. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and its potential applications in other scientific research fields.
Conclusion:
In conclusion, this compound is a thiazolidinone derivative that possesses various bioactive properties, including anti-inflammatory, antioxidant, and anticancer activities. It can be synthesized by the reaction of 2,3-dimethylaniline, 4-methylbenzaldehyde, and thiourea in the presence of glacial acetic acid. This compound has potential applications in various scientific research fields, and further studies can be conducted to explore its full potential. The limitations of this compound include its limited solubility in water, which can make it difficult to use in certain experiments.
属性
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS2/c1-12-7-9-15(10-8-12)11-17-18(21)20(19(22)23-17)16-6-4-5-13(2)14(16)3/h4-11H,1-3H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRLUUKOBZLYPX-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-chlorobenzyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4737673.png)
![2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4737678.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4737705.png)

![1-(2-fluorophenyl)-4-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4737720.png)


![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4737733.png)
![1-({1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737742.png)
![N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737763.png)

![1,3-dimethyl-8-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4737773.png)
